Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate
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Overview
Description
Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of a catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, resulting in the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with Ethyl-1,3-dimethyl-4-amino-1H-indazole-5-carboxylate.
Pyrazole derivatives: Compounds such as 5-amino-pyrazoles also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 4-amino-1,3-dimethylindazole-5-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)8-5-6-9-10(11(8)13)7(2)14-15(9)3/h5-6H,4,13H2,1-3H3 |
InChI Key |
IUBNWUYXOSHHND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)N(N=C2C)C)N |
Origin of Product |
United States |
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